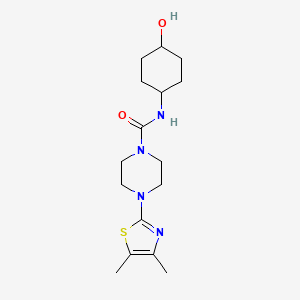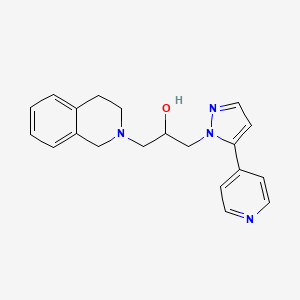![molecular formula C13H13F3N2O2 B6636805 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. This compound has been extensively studied for its potential applications as a research tool in the field of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves the activation of beta-adrenergic receptors. Upon binding to these receptors, the compound induces a conformational change that leads to the activation of intracellular signaling pathways. These pathways ultimately result in the physiological and biochemical effects of beta-adrenergic receptor activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol are dependent on the tissue and receptor subtype being activated. In the heart, the compound increases the rate and force of contraction, while in the lungs, it relaxes the smooth muscles and dilates the airways. In skeletal muscles, the compound increases the rate of glycogenolysis and enhances muscle contraction. These effects make the compound an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol in lab experiments are its high potency and selectivity for beta-adrenergic receptors. This makes it an ideal tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. However, the limitations of using this compound are its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research on 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol. One direction is the development of more selective and potent beta-adrenergic receptor agonists. Another direction is the study of the compound's effects on different tissues and receptor subtypes. Additionally, the compound's potential as a therapeutic agent for various diseases such as asthma and heart failure can be explored. Finally, the development of novel synthetic methods for the compound can also be an area of future research.
Conclusion:
In conclusion, 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol is a chemical compound that has been extensively studied for its potential applications as a research tool in the field of pharmacology and biochemistry. The compound's selective activation of beta-adrenergic receptors makes it an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation. The future directions for research on this compound include the development of more selective and potent beta-adrenergic receptor agonists, the study of the compound's effects on different tissues and receptor subtypes, and the exploration of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol involves the reaction between 3-(trifluoromethyl)phenol and 1-(pyrazol-1-yl)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the product. The purity of the compound is ensured by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol has been extensively used as a research tool in the field of pharmacology and biochemistry. The compound is known to selectively activate beta-adrenergic receptors, which are present in various tissues such as the heart, lungs, and skeletal muscles. This property of the compound makes it an important tool for studying the physiological and biochemical effects of beta-adrenergic receptor activation.
Propiedades
IUPAC Name |
1-pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c14-13(15,16)10-3-1-4-12(7-10)20-9-11(19)8-18-6-2-5-17-18/h1-7,11,19H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCZHQCSXGKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(CN2C=CC=N2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)
![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)




![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)